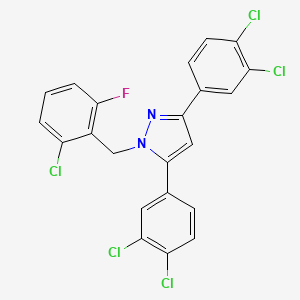
3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of three chlorophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with chlorophenyl groups.
Chlorination: The chlorination of the phenyl rings can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted pyrazoles, while oxidation and reduction can yield various oxidized or reduced derivatives.
Scientific Research Applications
3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-chlorophenyl)-1-phenyl-1H-pyrazole: Similar structure but lacks the additional chlorophenyl group.
3,5-diphenyl-1-(2,4-dichlorophenyl)-1H-pyrazole: Similar structure but lacks the additional chlorophenyl group on the 3,5-positions.
Uniqueness
3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole is unique due to the presence of three chlorophenyl groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C21H12Cl4N2 |
|---|---|
Molecular Weight |
434.1 g/mol |
IUPAC Name |
3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C21H12Cl4N2/c22-15-5-1-13(2-6-15)19-12-21(14-3-7-16(23)8-4-14)27(26-19)20-10-9-17(24)11-18(20)25/h1-12H |
InChI Key |
ZPSAISUFUMFXLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10925573.png)
![N-(3-chloro-2-methylphenyl)-1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B10925574.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10925580.png)
![4-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}benzoic acid](/img/structure/B10925588.png)
![6-(1,3-benzodioxol-5-yl)-3-methyl-N-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925594.png)
![3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925602.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B10925613.png)
![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10925621.png)
![2-{3-[(3-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10925628.png)
![6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925629.png)

![6-(4-methoxyphenyl)-1-methyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925636.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10925656.png)
![N-(2,2-difluoroethyl)-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925664.png)
